Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl
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Overview
Description
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H9ClFNO2·HCl It is a derivative of phenylacetate and is characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride typically involves the esterification of 3-chloro-4-fluorophenylacetic acid followed by amination. One common method includes the reaction of 3-chloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes
Properties
Molecular Formula |
C9H10Cl2FNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H |
InChI Key |
NAWYMNAXXWLJRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
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